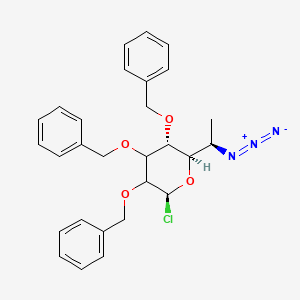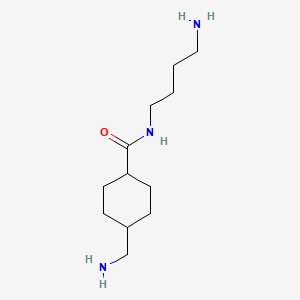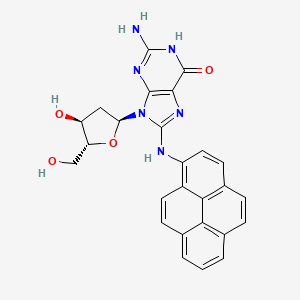
2'-Deoxy-8-(1-pyrenylamino)guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-8-(1-pyrenylamino)guanosine is a modified nucleoside where a pyrenylamino group is attached to the 8-position of guanosine. This modification imparts strong fluorescence properties to the compound, making it highly useful in various fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET) and fluorescence microscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-(1-pyrenylamino)guanosine typically involves the attachment of a pyrenylamino group to the 8-position of guanosine. The reaction conditions often include the use of specific catalysts and solvents to facilitate the attachment process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-8-(1-pyrenylamino)guanosine are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2’-Deoxy-8-(1-pyrenylamino)guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the pyrenylamino group or other functional groups in the molecule.
Substitution: The pyrenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of 2’-Deoxy-8-(1-pyrenylamino)guanosine, as well as substituted compounds with different functional groups attached to the pyrenylamino moiety .
科学的研究の応用
2’-Deoxy-8-(1-pyrenylamino)guanosine has a wide range of scientific research applications, including:
Chemistry: Used in fluorescence-based assays to study molecular interactions and dynamics.
Biology: Employed in the study of DNA damage and repair mechanisms, as well as in the detection of specific nucleic acid sequences.
Medicine: Investigated for its potential in gene mutation studies and oxidative DNA damage treatment.
Industry: Utilized in the development of diagnostic tools and biosensors
作用機序
The mechanism of action of 2’-Deoxy-8-(1-pyrenylamino)guanosine involves its incorporation into nucleic acids, where it can act as a fluorescent probe. The pyrenylamino group provides strong fluorescence, allowing researchers to monitor molecular interactions and conformational changes in real-time. The compound can also form DNA adducts, which are useful in studying DNA damage and repair pathways .
類似化合物との比較
Similar Compounds
8-Aminoguanosine: Another modified nucleoside with an amino group at the 8-position.
8-Bromoguanosine: Contains a bromine atom at the 8-position.
8-Oxoguanosine: An oxidized derivative of guanosine with an oxygen atom at the 8-position.
Uniqueness
2’-Deoxy-8-(1-pyrenylamino)guanosine is unique due to its strong fluorescence properties, which are not present in the other similar compounds. This makes it particularly valuable for fluorescence-based assays and imaging applications .
特性
分子式 |
C26H22N6O4 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19-/m0/s1 |
InChIキー |
QBMJHUSBJZIUSS-OTWHNJEPSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


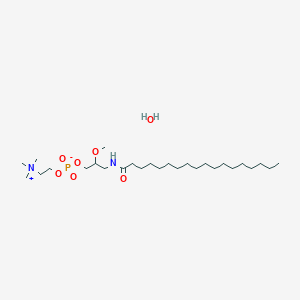
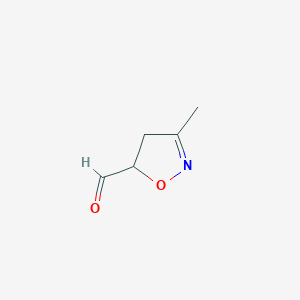
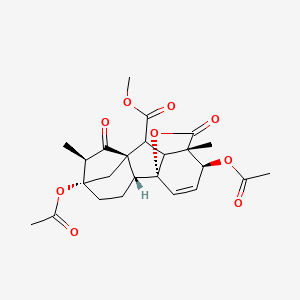
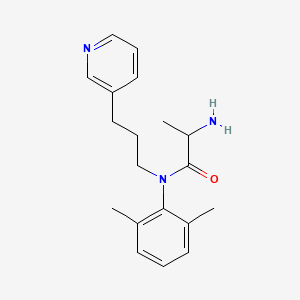

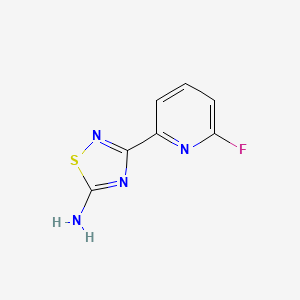

![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
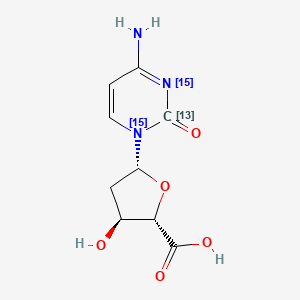
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)

![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
